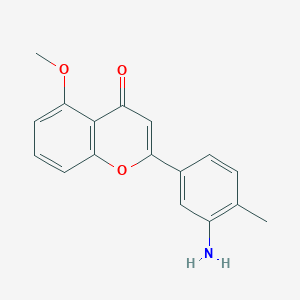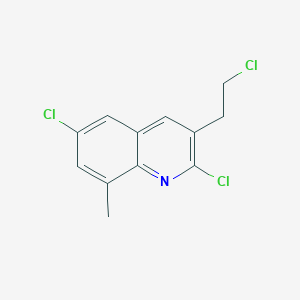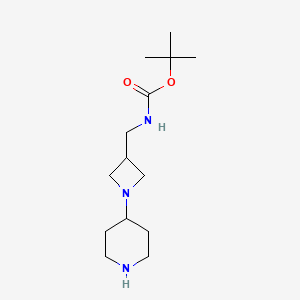![molecular formula C15H14ClN3 B11848159 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)
7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a chloro substituent at position 7, methyl groups at positions 2 and 5, and a p-tolyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with 2,5-dimethyl-3-(p-tolyl)acrylonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out in solvents such as dimethylformamide, ethanol, or tetrahydrofuran under controlled temperatures and atmospheric conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds with potential biological activities.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound exhibits potential as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cellular processes, such as cell cycle progression and apoptosis, ultimately exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, exhibiting potent inhibitory activity against cyclin-dependent kinases.
Uniqueness
7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
7-chloro-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-9-4-6-12(7-5-9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3 |
InChI Key |
VOEFMOIZKRBVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




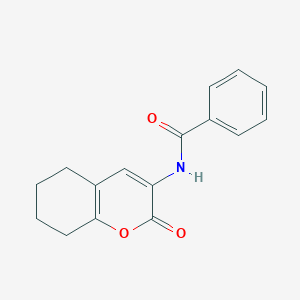
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
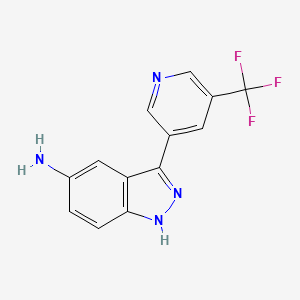
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)


